molecular formula C9H9NO4S B2482935 4-Methoxy-2-methylbenzenesulfonyl isocyanate CAS No. 1226263-99-5

4-Methoxy-2-methylbenzenesulfonyl isocyanate

Cat. No.: B2482935
CAS No.: 1226263-99-5
M. Wt: 227.23
InChI Key: OOIJAJGBPJAZFI-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzenesulfonyl isocyanate is an organic compound with the molecular formula C₉H₉NO₄S. It is characterized by the presence of a methoxy group, a methyl group, and a sulfonyl isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzenesulfonyl isocyanate typically involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with potassium cyanate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired isocyanate compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylbenzenesulfonyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2-methylbenzenesulfonyl isocyanate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbenzenesulfonyl isocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isocyanate group reacts with nucleophiles, leading to the formation of stable urea, carbamate, or thiocarbamate linkages. This reactivity is exploited in various chemical and biological applications to modify and functionalize target molecules .

Comparison with Similar Compounds

  • 4-Methoxybenzenesulfonyl isocyanate
  • 2-Methylbenzenesulfonyl isocyanate
  • 4-Methylbenzenesulfonyl isocyanate

Comparison: 4-Methoxy-2-methylbenzenesulfonyl isocyanate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in reactions with nucleophiles .

Properties

IUPAC Name

4-methoxy-2-methyl-N-(oxomethylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-7-5-8(14-2)3-4-9(7)15(12,13)10-6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIJAJGBPJAZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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